MRSA antibiotic 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H10BrCl2NO4 |

|---|---|

Molecular Weight |

419.1 g/mol |

IUPAC Name |

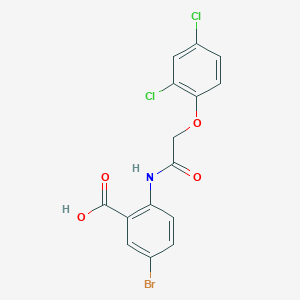

5-bromo-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid |

InChI |

InChI=1S/C15H10BrCl2NO4/c16-8-1-3-12(10(5-8)15(21)22)19-14(20)7-23-13-4-2-9(17)6-11(13)18/h1-6H,7H2,(H,19,20)(H,21,22) |

InChI Key |

ANWNQBQGJVQITO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Linezolid Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Linezolid is the first clinically approved member of the oxazolidinone class of synthetic antibiotics, representing a significant advancement in the treatment of infections caused by multi-drug resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). Its novel mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, distinguishes it from other protein synthesis inhibitors and minimizes the likelihood of cross-resistance. This technical guide provides an in-depth exploration of Linezolid's core mechanism, supported by quantitative susceptibility data, detailed experimental protocols for its characterization, and visual diagrams of its molecular interactions and relevant laboratory workflows.

Core Mechanism of Action

Linezolid exerts its bacteriostatic effect by targeting a very early step in bacterial protein synthesis.[1] Unlike macrolides, tetracyclines, or aminoglycosides, which primarily inhibit the elongation phase of translation, Linezolid is unique in its ability to block the formation of the initiation complex.[2][3]

The primary molecular target of Linezolid is the bacterial ribosome. Specifically, it binds to the 23S ribosomal RNA (rRNA) component within the catalytic site of the 50S large ribosomal subunit.[1][4][5] High-resolution crystal structures have shown that Linezolid occupies a binding pocket within the peptidyl transferase center (PTC) at the ribosomal A-site.[6][7][8]

By binding to this site, Linezolid prevents the proper formation of a functional 70S initiation complex, which consists of the 30S and 50S subunits, messenger RNA (mRNA), and the initiator tRNA (fMet-tRNA).[1][2] This blockade at the first step of protein synthesis effectively halts the production of all bacterial proteins, which is crucial for bacterial growth and replication.[1] This unique mechanism means that cross-resistance with other classes of protein synthesis inhibitors is highly uncommon.[2]

Quantitative Data: In Vitro Susceptibility of MRSA

The efficacy of Linezolid against MRSA is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. Below are summaries of MIC data from various studies.

Table 1: Linezolid MIC Distribution for MRSA Isolates

| Study Population | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| MRSA Strains | 79 | 1 - 4 | 1 | 2 | [9] |

| VRE and MRSA Isolates | Not specified | Not specified | 2 - 4 | 4 | [10] |

| Skin/Soft Tissue MRSA | 150 | 0.38 - 4.0 | Not specified | 3 | [11] |

| Linezolid-Susceptible MRSA | 11 (pre-resistance) | 1.0 - 2.0 | Not specified | Not specified | [12] |

| Linezolid-Resistant MRSA | Not specified | 8.0 - 32.0 | Not specified | Not specified | [12] |

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.

Experimental Protocols

Characterizing the mechanism of action of an antibiotic like Linezolid involves a series of established in vitro assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay quantifies the in vitro activity of an antibiotic against a specific bacterial strain.

Principle: A standardized suspension of MRSA is exposed to serial dilutions of Linezolid in a liquid growth medium. The MIC is determined as the lowest drug concentration that inhibits visible growth after a defined incubation period.

Methodology:

-

Preparation of Inoculum: An overnight culture of MRSA is diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a standardized density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[13]

-

Drug Dilution: Linezolid is serially diluted two-fold across the wells of a 96-well microtiter plate using CAMHB.[13] A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Inoculation: Each well (except the sterility control) is inoculated with the standardized MRSA suspension.

-

Incubation: The plate is incubated at 37°C for 16-24 hours.[12]

-

Data Interpretation: The MIC is read as the lowest concentration of Linezolid in which there is no visible turbidity.[14]

In Vitro Transcription/Translation (Tx/Tl) Assay

This assay directly tests a compound's ability to inhibit protein synthesis in a cell-free system.

Principle: A cell-free system containing all necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes) is used to express a reporter gene (e.g., luciferase).[15][16] The effect of Linezolid is measured by the reduction in reporter protein synthesis.

Methodology:

-

System Setup: A commercial cell-free expression system (e.g., PURExpress) is assembled. This system contains purified components necessary for protein synthesis.[15]

-

Template Addition: A DNA template encoding a reporter protein, such as Firefly Luciferase, is added to the reaction mixture.

-

Compound Addition: Test reactions are prepared with varying concentrations of Linezolid. A control reaction with no antibiotic is also prepared.

-

Incubation: The reactions are incubated at 37°C to allow for coupled transcription and translation.

-

Detection: After incubation, the appropriate substrate (e.g., luciferin for luciferase) is added. The resulting signal (luminescence) is measured.[16] A reduction in signal in the presence of Linezolid indicates inhibition of protein synthesis.[15]

Toeprinting Assay

This high-resolution assay identifies the specific site of ribosome stalling on an mRNA transcript induced by an antibiotic.

Principle: A ribosome is allowed to translate a specific mRNA template in a cell-free system in the presence of an inhibitor like Linezolid. The ribosome stalls at a specific codon. A DNA primer downstream of the stall site is then used for reverse transcription. The reverse transcriptase enzyme proceeds until it is physically blocked by the stalled ribosome, creating a truncated cDNA product. The length of this "toeprint" fragment precisely maps the position of the ribosome.[15][17][18]

Methodology:

-

Reaction Assembly: An in vitro translation reaction is set up containing a specific mRNA template, purified ribosomes, tRNAs, and translation factors.

-

Inhibitor Addition: Linezolid is added to the reaction, causing ribosomes to stall at the initiation codon.[18]

-

Primer Annealing: A radiolabeled or fluorescently-labeled DNA primer, complementary to a sequence downstream on the mRNA, is annealed.

-

Reverse Transcription: Reverse transcriptase is added. The enzyme synthesizes a cDNA strand complementary to the mRNA template.

-

Stalling and Analysis: The enzyme stops 16-17 nucleotides downstream of the first nucleotide of the mRNA codon in the ribosomal P-site, creating the "toeprint".[18]

-

Gel Electrophoresis: The cDNA products are resolved on a denaturing polyacrylamide sequencing gel alongside a DNA sequencing ladder of the same template to precisely map the stall site.

References

- 1. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 2. Linezolid - Wikipedia [en.wikipedia.org]

- 3. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 4. An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjima.org [mjima.org]

- 11. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

chemical structure and synthesis of MRSA antibiotic 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of a potent anti-MRSA agent, referred to herein as "MRSA Antibiotic 2." This compound is a member of the fascaplysin class of marine alkaloids, which are known for their significant antibacterial properties. Specifically, this guide will focus on the fascaplysin derivative identified as compound 14, a highly active agent against Methicillin-Resistant Staphylococcus aureus (MRSA).

Chemical Structure and Properties

This compound (Compound 14) is a derivative of fascaplysin, a pentacyclic alkaloid originally isolated from marine sponges. The core structure of fascaplysin is a unique cationic five-ring coplanar backbone. The general structure of fascaplysin derivatives allows for substitutions at various positions, leading to a diverse range of biological activities.

Chemical Name: (Specific IUPAC name for compound 14 is not consistently available in the public domain)

CAS Number: 2597082-01-2 (for Anti-MRSA agent 2/compound 14)

Core Scaffold: 12H-pyrido[1,2-a:3,4-b']diindole system

The image below depicts the core fascaplysin structure. Compound 14 is a derivative of this core structure.

Mechanism of Action

Fascaplysin derivatives, including this compound (Compound 14), exhibit a multi-faceted mechanism of action against MRSA.[1][2] Their primary modes of action include:

-

Disruption of Bacterial Cell Membrane: The hydrophobic moieties of these compounds are capable of disrupting the integrity of the bacterial cell membrane.

-

Inhibition of FtsZ Protein: These derivatives act as potent inhibitors of the filamentous temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to the cessation of bacterial replication and ultimately cell death.[3]

-

DNA Intercalation: The planar structure of the fascaplysin core allows it to intercalate with bacterial genomic DNA, further contributing to its antimicrobial activity.[1]

The following diagram illustrates the proposed mechanism of action:

"Fascaplysin_Derivative" [label="Fascaplysin Derivative\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bacterial_Cell_Membrane" [label="Bacterial Cell\nMembrane"]; "FtsZ_Protein" [label="FtsZ Protein"]; "Bacterial_DNA" [label="Bacterial DNA"]; "Cell_Division_Inhibition" [label="Inhibition of\nCell Division", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Membrane_Disruption" [label="Membrane Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_Damage" [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bacterial_Cell_Death" [label="Bacterial Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fascaplysin_Derivative" -> "Bacterial_Cell_Membrane" [label=" Interacts with"]; "Fascaplysin_Derivative" -> "FtsZ_Protein" [label=" Inhibits"]; "Fascaplysin_Derivative" -> "Bacterial_DNA" [label=" Intercalates"];

"Bacterial_Cell_Membrane" -> "Membrane_Disruption"; "FtsZ_Protein" -> "Cell_Division_Inhibition"; "Bacterial_DNA" -> "DNA_Damage";

"Membrane_Disruption" -> "Bacterial_Cell_Death"; "Cell_Division_Inhibition" -> "Bacterial_Cell_Death"; "DNA_Damage" -> "Bacterial_Cell_Death"; }

Caption: Proposed mechanism of action for fascaplysin derivatives.Synthesis of this compound (Fascaplysin Derivative)

General Synthetic Workflow:

subgraph "cluster_0" { label = "Step 1: β-Carboline Formation"; bgcolor="#F1F3F4"; "Tryptamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Substituted_Glyoxal" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pictet_Spengler" [label="Pictet-Spengler\nReaction", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; "Beta_Carboline" [label="β-Carboline Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label = "Step 2: Pentacycle Formation"; bgcolor="#F1F3F4"; "Beta_Carboline_2" [label="β-Carboline Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intramolecular_Cyclization" [label="Intramolecular\nCyclization/Quaternization", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; "Fascaplysin_Derivative" [label="Fascaplysin Derivative\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

"Beta_Carboline" -> "Beta_Carboline_2" [style=invis]; }

Caption: General synthetic workflow for fascaplysin derivatives.Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of a fascaplysin derivative, adapted from published literature.[3][4] Note: This is a representative protocol and may require optimization for the specific synthesis of compound 14.

Step 1: Synthesis of the β-Carboline Intermediate

-

To a solution of tryptamine in a suitable solvent (e.g., ethanol), add a substituted glyoxal derivative.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the β-carboline intermediate.

Step 2: Intramolecular Cyclization to form the Fascaplysin Core

-

The purified β-carboline intermediate is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO).

-

The solution is heated to a high temperature (typically >200 °C) for a specified period.

-

Alternatively, microwave-assisted synthesis can be employed to reduce reaction times and improve yields.

-

After cooling, the reaction mixture is poured into water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Further purification is achieved by recrystallization or column chromatography to afford the final fascaplysin derivative.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data

The antibacterial activity of this compound (Compound 14) and related fascaplysin derivatives has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| This compound (Cmpd 14) | S. aureus (MRSA) | 0.098 | [1] |

| Fascaplysin Derivative B3 | S. aureus (MRSA) | 0.098 | [3] |

| Fascaplysin Derivative B6 | S. aureus (MRSA) | 0.098 | [3] |

| Fascaplysin Derivative B8 | S. aureus (MRSA) | 0.049 | [3] |

| Fascaplysin Derivative B16 | S. aureus (MRSA) | 0.098 | [3] |

| Vancomycin | S. aureus (MRSA) | ~1.0 | [1] |

Conclusion

This compound (Compound 14), a fascaplysin derivative, represents a promising class of antibacterial agents with potent activity against MRSA. Its unique multi-target mechanism of action, involving cell membrane disruption and FtsZ inhibition, makes it an attractive candidate for further drug development in the fight against antibiotic-resistant bacteria. The synthetic routes to these compounds, while multi-stepped, are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. Further research into the optimization of the pharmacokinetic and toxicological properties of these compounds is warranted to advance them towards clinical applications.

References

- 1. Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fascaplysin derivatives binding to DNA via unique cationic five-ring coplanar backbone showed potent antimicrobial/antibiofilm activity against MRSA in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A New Mild Method for Synthesis of Marine Alkaloid Fascaplysin and Its Therapeutically Promising Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Novel Anti-MRSA Antibiotics

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless rise of methicillin-resistant Staphylococcus aureus (MRSA) poses a formidable threat to global public health, necessitating an urgent and innovative approach to antibiotic discovery. This technical guide delves into the core of anti-MRSA drug discovery from natural sources, providing a comprehensive overview of the methodologies and recent breakthroughs in the field. We explore the rich biodiversity of plants, fungi, and marine organisms as reservoirs of novel antimicrobial compounds. This document outlines detailed experimental protocols for the screening, isolation, purification, and characterization of these bioactive molecules. Furthermore, we present a synthesis of the key signaling pathways governing MRSA's resistance mechanisms, visualized through detailed diagrams. All quantitative data, including Minimum Inhibitory Concentrations (MICs), are systematically tabulated to facilitate comparative analysis and guide future research endeavors. This guide is intended to serve as a critical resource for scientists dedicated to combatting the challenge of antibiotic resistance.

Introduction: The MRSA Pandemic and the Return to Nature

Methicillin-resistant Staphylococcus aureus (MRSA) has emerged as a leading cause of hospital and community-acquired infections, demonstrating remarkable resistance to a broad spectrum of β-lactam antibiotics.[1][2] This resistance is primarily conferred by the mecA gene, which encodes a modified penicillin-binding protein, PBP2a, that exhibits a low affinity for β-lactams.[3][4] The escalating prevalence of MRSA strains with reduced susceptibility to last-resort antibiotics like vancomycin underscores the critical need for novel therapeutic agents.[1]

Nature, with its immense chemical diversity, has historically been a prolific source of antibiotics.[5] From the groundbreaking discovery of penicillin from a fungus to the complex glycopeptides derived from soil bacteria, natural products have formed the bedrock of our antimicrobial arsenal.[5] In the face of mounting antibiotic resistance, researchers are once again turning to the untapped potential of terrestrial and marine ecosystems to uncover new chemical entities with potent anti-MRSA activity.[6] This guide provides a technical framework for this crucial endeavor.

The Sources: Unearthing Anti-MRSA Compounds

A vast array of natural sources are being explored for their potential to yield novel anti-MRSA compounds. These can be broadly categorized as:

-

Plants: For centuries, traditional medicine has utilized plants to treat infections.[7] Modern scientific investigations have validated these practices, identifying numerous plant-derived compounds with significant anti-MRSA activity, including alkaloids, flavonoids, terpenoids, and phenolic compounds.[5][7]

-

Fungi: Fungi, particularly endophytic and marine-derived species, are a rich source of structurally diverse secondary metabolites with a wide range of biological activities.[8] Many potent antibiotics, including penicillin and cephalosporins, originated from fungi, and the search for new fungal metabolites with anti-MRSA properties is a promising area of research.[8]

-

Marine Organisms: The unique and often extreme conditions of marine environments have driven the evolution of organisms that produce a plethora of novel bioactive compounds. Sponges, marine bacteria (such as Actinomycetes), and algae are particularly prolific sources of anti-MRSA agents.[9][10]

Experimental Protocols: From Source to Pure Compound

The discovery and isolation of anti-MRSA compounds from natural sources is a meticulous process that involves a series of systematic steps. The following sections provide detailed methodologies for the key stages of this workflow.

General Experimental Workflow

The overall process of discovering and isolating novel anti-MRSA compounds from natural sources can be visualized as a multi-step pipeline. This workflow begins with the collection and preparation of natural materials and progresses through screening, isolation, and characterization of bioactive compounds.

Caption: A generalized experimental workflow for the discovery of anti-MRSA compounds.

Preparation of Crude Extracts

Objective: To extract a broad spectrum of secondary metabolites from the natural source material.

Methodology (Example for Plant Material):

-

Collection and Drying: Collect fresh plant material (e.g., leaves, bark, roots). Clean the material to remove any debris. Air-dry the material in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (typically 40-50°C) to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

-

Maceration:

-

Weigh a specific amount of the powdered plant material (e.g., 100 g).

-

Place the powder in a large conical flask or beaker.

-

Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a specific ratio (e.g., 1:10 w/v).

-

Seal the container and allow it to stand at room temperature for a defined period (e.g., 48-72 hours) with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to remove the solvent.

-

The resulting crude extract can be stored at 4°C for further analysis.[11]

-

Antimicrobial Susceptibility Testing

Objective: To determine the inhibitory activity of the extracts and purified compounds against MRSA.

3.3.1. Disc Diffusion Assay (for preliminary screening):

-

Inoculum Preparation: Prepare a bacterial suspension of the MRSA strain in sterile saline or Mueller-Hinton Broth (MHB) and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.

-

Disc Application:

-

Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the crude extract or purified compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs onto the surface of the inoculated MHA plate.

-

Include positive control discs (e.g., vancomycin) and negative control discs (solvent only).

-

-

Incubation and Measurement: Incubate the plates at 37°C for 18-24 hours. Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.[12]

3.3.2. Broth Microdilution Method (for MIC and MBC determination):

-

Preparation of Test Solutions: Prepare a series of twofold dilutions of the extract or purified compound in MHB in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the MRSA strain to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the test substance that completely inhibits visible bacterial growth. This can be determined visually or by using a growth indicator like resazurin or MTT.[8][13]

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth and plate it onto MHA. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[14]

Bioassay-Guided Fractionation and Purification

Objective: To isolate the bioactive compound(s) from the active crude extract.

Methodology:

-

Initial Fractionation (e.g., Column Chromatography):

-

Pack a glass column with a suitable stationary phase (e.g., silica gel).

-

Dissolve the active crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate and then methanol).

-

Collect the eluate in fractions.[15]

-

-

Bioassay of Fractions: Test each fraction for anti-MRSA activity using the broth microdilution method to identify the active fraction(s).

-

Further Purification (e.g., High-Performance Liquid Chromatography - HPLC):

-

Subject the active fraction(s) to further purification using preparative or semi-preparative HPLC.

-

Select an appropriate column (e.g., C18 reverse-phase) and mobile phase based on the polarity of the target compound(s).

-

Monitor the separation using a UV detector and collect the peaks corresponding to individual compounds.[16]

-

-

Purity Assessment: Assess the purity of the isolated compound using analytical HPLC.

Structure Elucidation

Objective: To determine the chemical structure of the purified bioactive compound.

Methodology:

-

Mass Spectrometry (MS):

-

Perform High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass and elemental composition of the compound.

-

Utilize tandem MS (MS/MS) to obtain fragmentation patterns, which provide valuable information about the compound's structure.[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire a series of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

-

¹H NMR provides information about the number and types of protons and their connectivity.

-

¹³C NMR provides information about the carbon skeleton.

-

2D NMR experiments establish the connectivity between protons and carbons, allowing for the complete elucidation of the molecular structure.[17][18][19]

-

-

Data Analysis and Structure Confirmation: Integrate the data from MS and NMR to propose a chemical structure. This structure can be further confirmed by comparison with known compounds in databases or through chemical synthesis.

MRSA Resistance: A Look at the Signaling Pathways

Understanding the molecular mechanisms of MRSA resistance is crucial for the development of effective new drugs. Two key signaling pathways involved in β-lactam resistance are the MecR1-MecI-PBP2a system and the VraTSR two-component system.

The MecR1-MecI-PBP2a Signaling Pathway

This pathway directly regulates the expression of the mecA gene, which encodes the PBP2a protein responsible for methicillin resistance.

Caption: The MecR1-MecI signaling pathway regulating PBP2a expression.

In the absence of β-lactam antibiotics, the MecI repressor protein binds to the promoter region of the mecA gene, preventing its transcription.[3][20] When a β-lactam antibiotic is present, it binds to the extracellular sensor domain of MecR1.[20] This binding event triggers a conformational change in MecR1, leading to the proteolytic cleavage of the MecI repressor.[20][21] The degradation of MecI lifts the repression of the mecA promoter, allowing for the transcription and subsequent translation of PBP2a.[3][21] PBP2a then facilitates cell wall synthesis, rendering the bacterium resistant to the β-lactam antibiotic.

The VraTSR Two-Component System

The VraTSR system is a three-component regulatory system that senses and responds to cell wall stress, including the presence of cell wall-active antibiotics like vancomycin and β-lactams.

Caption: The VraTSR two-component system responding to cell wall stress.

Upon sensing cell wall damage, the membrane-bound histidine kinase, VraS, undergoes autophosphorylation.[22][23] The phosphate group is then transferred to the cytoplasmic response regulator, VraR.[1] Phosphorylated VraR acts as a transcriptional activator, upregulating the expression of a regulon of genes involved in cell wall synthesis and repair.[1][23] The VraT protein is also a membrane protein that is required for the full activity of the VraTSR system, although its precise role in signal sensing is still under investigation.[4][23] By enhancing the cell's capacity to repair and synthesize its cell wall, the VraTSR system contributes to antibiotic resistance.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various natural products against MRSA, as reported in recent literature. This data provides a valuable reference for comparing the potency of different compounds and for prioritizing leads for further development.

Table 1: Anti-MRSA Activity of Plant-Derived Compounds

| Compound | Plant Source | MRSA Strain(s) | MIC (µg/mL) | Reference(s) |

| Quercetin | Multiple | ATCC 33591 | 62.5 | [5] |

| Apigenin | Multiple | ATCC 33591 | 31.25 | [5] |

| Chrysin | Multiple | ATCC 33591 | 15.62 | [5] |

| Hesperetin | Multiple | ATCC 33591 | 31.25 | [5] |

| Rhein | Rheum spp. | Clinical Isolates | 10 | [7] |

| Emodin | Rheum spp. | Clinical Isolates | 10 | [7] |

Table 2: Anti-MRSA Activity of Fungal Metabolites

| Compound | Fungal Source | MRSA Strain(s) | MIC (µM) | Reference(s) |

| Fumitremorgin C | Aspergillus fumigatus | Clinical Isolate | 1.25 - 2.5 | [8] |

| Pseurotin A | Aspergillus fumigatus | Clinical Isolate | 1.25 - 2.5 | [8] |

| Neofusnaphthoquinone B | Neofusicoccum australe | ATCC 43300 | 16 (µg/mL) |

Table 3: Anti-MRSA Activity of Compounds from Marine Organisms

| Compound | Marine Source | MRSA Strain(s) | MIC (µg/mL) | Reference(s) |

| Actinomycin X₂ | Streptomyces smyrnaeus | Clinical Isolates | 3.125 - 12.5 | [24] |

| Actinomycin D | Streptomyces smyrnaeus | Clinical Isolates | >12.5 | [24] |

| Pyrrole Derivative | Streptomyces sp. | ATCC 33591 | 2.80 | [25] |

| Bromopyrrole alkaloids | Stylissa massa | ATCC 25928 | Not specified | [12] |

Conclusion and Future Directions

The discovery and development of new antibiotics are paramount in the fight against MRSA. Natural products from diverse ecosystems continue to be a promising source of novel chemical scaffolds with potent anti-MRSA activity. The methodologies outlined in this guide provide a framework for the systematic exploration of this vast chemical space.

Future efforts should focus on several key areas:

-

Exploration of Untapped Environments: Continued bioprospecting in unique and underexplored environments, such as deep-sea vents and extreme terrestrial habitats, is likely to yield novel bioactive compounds.

-

Advanced Screening Techniques: The integration of high-throughput screening, metabolomics, and genomics will accelerate the discovery process and enable the identification of compounds with novel mechanisms of action.[6]

-

Synergistic Combinations: Investigating the synergistic effects of natural products with existing antibiotics can provide a strategy to overcome resistance and enhance the efficacy of current treatments.[7]

-

Target-Based Approaches: A deeper understanding of MRSA's resistance mechanisms will facilitate the rational design and discovery of compounds that inhibit specific molecular targets.

By combining rigorous scientific methodology with the immense chemical diversity of the natural world, the research community can continue to develop a robust pipeline of new anti-MRSA therapies and address this pressing global health challenge.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting the Role of VraTSR in Staphylococcus aureus Response to Cell Wall-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of the antimicrobial activity of marine sponge extracts from Martinique | bioRxiv [biorxiv.org]

- 6. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 7. Frontiers | Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.isciii.es [scielo.isciii.es]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antibacterial activity of tannin-free ethanolic extracts from medicinal plants against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioassay-guided isolation and characterization of lead antimicrobial compounds from Acacia hydaspica plant extract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 18. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.uprm.edu [academic.uprm.edu]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

- 23. Revisiting the Role of VraTSR in Staphylococcus aureus Response to Cell Wall-Targeting Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. squ.elsevierpure.com [squ.elsevierpure.com]

- 25. Anti-MRSA activity of a bioactive compound produced by a marine Streptomyces and its optimization using statistical experimental design - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Ceftobiprole Against Clinical Isolates of Methicillin-Resistant Staphylococcus aureus (MRSA)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ceftobiprole, a novel fifth-generation cephalosporin, against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). Ceftobiprole has demonstrated potent activity against a broad spectrum of Gram-positive pathogens, including MRSA, and select Gram-negative bacteria.[1][2][3] This document consolidates key quantitative data, details the experimental protocols for its assessment, and visualizes its mechanism of action and the workflow for its evaluation.

Quantitative Assessment of In Vitro Activity

The in vitro potency of an antimicrobial agent is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MICs required to inhibit 50% and 90% of the tested isolates, respectively, are crucial metrics for evaluating an antibiotic's overall effectiveness against a population of clinical isolates.

Ceftobiprole has been extensively studied, and its activity against MRSA has been consistently high across various geographical locations. The tables below summarize the MIC data from several key studies.

Table 1: In Vitro Activity of Ceftobiprole Against Clinical MRSA Isolates

| Geographic Region | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference |

| United States (2016-2022) | 8,184 | 1 | 2 | 99.3 | [4][5] |

| Europe | Not Specified | Not Specified | 2 | 98.3 | [2][3][6] |

| China | Not Specified | 0.5 | 1 | >95 | [7] |

| Saudi Arabia | 49 | 1 | 1.5 | 100 | [3][6] |

Table 2: Comparative In Vitro Activity of Ceftobiprole Against Multidrug-Resistant (MDR) and Ceftaroline-Nonsusceptible MRSA in the United States (2016-2022)

| Isolate Phenotype | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference |

| MDR MRSA | 2,789 | 1 | 2 | 98.1 | [4] |

| Ceftaroline-Nonsusceptible | 433 | 2 | 4 | 87.3 | [4] |

Mechanism of Action

Ceftobiprole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][8][9] Its mechanism involves binding to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan, a critical component of the cell wall.[10] A key feature of ceftobiprole is its strong affinity for PBP2a (also known as PBP2'), the protein encoded by the mecA gene in MRSA, which is responsible for resistance to most other β-lactam antibiotics.[8][10][11] By effectively inhibiting PBP2a, ceftobiprole restores activity against MRSA.[1]

Mechanism of action of Ceftobiprole against MRSA.

Experimental Protocols

The determination of ceftobiprole's in vitro activity is performed using standardized methods to ensure reproducibility and comparability of data across different laboratories. The broth microdilution method is the standard reference procedure.

Broth Microdilution MIC Testing

This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M07 and M100.[5][12][13][14]

Objective: To determine the minimum inhibitory concentration (MIC) of ceftobiprole against MRSA isolates.

Materials:

-

Ceftobiprole analytical powder

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

-

MRSA clinical isolates

-

Staphylococcus aureus ATCC® 29213 (Quality Control strain)[6]

-

Spectrophotometer or equivalent device for turbidity measurement

-

Sterile saline or broth

-

Calibrated pipettes

Procedure:

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the MRSA strain from a non-selective agar plate after 18-24 hours of incubation. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Antibiotic Dilutions: a. Prepare a stock solution of ceftobiprole. b. Perform serial two-fold dilutions of ceftobiprole in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 mg/L).

-

Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing the antibiotic dilutions and a growth control well without antibiotic) with the prepared bacterial inoculum. b. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Result Interpretation: a. Following incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is recorded as the lowest concentration of ceftobiprole that completely inhibits visible growth.

-

Quality Control: a. Concurrently test the quality control strain (S. aureus ATCC® 29213). b. The resulting MIC for the QC strain must fall within the acceptable range as defined by CLSI M100 to validate the test results.[15]

Workflow for MIC determination by broth microdilution.

Conclusion

The extensive in vitro data consistently demonstrate that ceftobiprole possesses potent activity against a large and diverse population of clinical MRSA isolates, including those with multidrug-resistant phenotypes.[4][6] Its unique mechanism of action, particularly its ability to inhibit the PBP2a protein, allows it to overcome the primary resistance mechanism in MRSA.[1][8] The standardized methodologies for susceptibility testing ensure that reliable and comparable data can be generated to inform clinical decisions and ongoing surveillance efforts. Ceftobiprole represents a significant therapeutic option for infections caused by MRSA.[3]

References

- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa | Saudi Medical Journal [smj.org.sa]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. medscape.com [medscape.com]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. researchgate.net [researchgate.net]

- 14. nih.org.pk [nih.org.pk]

- 15. documents.thermofisher.com [documents.thermofisher.com]

The Dichotomy of Defense: A Technical Guide to the Bactericidal and Bacteriostatic Effects of Anti-MRSA Antibiotics

For Immediate Release

This technical guide provides an in-depth analysis of the bactericidal and bacteriostatic effects of antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data on antibiotic activity, outlines detailed experimental protocols for assessing these effects, and visualizes the underlying molecular and procedural pathways.

Introduction: The Clinical Challenge of MRSA

Methicillin-Resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, necessitating a nuanced understanding of the antimicrobial agents used in its treatment.[1][2] The distinction between bactericidal antibiotics, which directly kill bacteria, and bacteriostatic agents, which inhibit their growth, is a cornerstone of antimicrobial chemotherapy. While the traditional dogma often favors bactericidal agents for severe infections, extensive clinical research has demonstrated that for many MRSA infections, bacteriostatic antibiotics can be equally effective.[3][4] This guide delves into the technical details that underpin these classifications and their implications for anti-MRSA drug development.

Quantitative Analysis of Anti-MRSA Antibiotic Activity

The classification of an antibiotic as bactericidal or bacteriostatic is primarily determined by in vitro susceptibility testing, which yields quantitative measures of antimicrobial potency. The two most critical parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][6][7] An antibiotic is generally considered bactericidal if the MBC to MIC ratio (MBC/MIC) is ≤ 4, and bacteriostatic if the ratio is > 4.[3][5]

Below are tables summarizing the MIC and MBC values for several key anti-MRSA antibiotics, providing a comparative view of their bactericidal and bacteriostatic potential.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Anti-MRSA Antibiotics

| Antibiotic | Class | MRSA MIC₅₀ (µg/mL) | MRSA MIC₉₀ (µg/mL) |

| Vancomycin | Glycopeptide | 1 | 1.5 |

| Linezolid | Oxazolidinone | 1 | 2 |

| Daptomycin | Cyclic Lipopeptide | 0.25 | 0.5 |

| Ceftaroline | Cephalosporin | 0.5 | 1 |

| Tedizolid | Oxazolidinone | 0.250 | 0.5 |

| Dalbavancin | Lipoglycopeptide | 0.060 | 0.120 |

| Oritavancin | Lipoglycopeptide | 0.045 | 0.120 |

| Telavancin | Lipoglycopeptide | 0.032 | 0.060 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.[6][8]

Table 2: Bactericidal Activity of Anti-MRSA Antibiotics

| Antibiotic | Typical MBC/MIC Ratio for MRSA | Classification |

| Vancomycin | ≤ 4 | Bactericidal |

| Linezolid | > 4 | Bacteriostatic |

| Daptomycin | ≤ 4 | Rapidly Bactericidal |

| Ceftaroline | ≤ 4 | Bactericidal |

| Tedizolid | > 4 | Bacteriostatic |

| Dalbavancin | ≤ 4 | Bactericidal |

| Oritavancin | ≤ 4 | Bactericidal |

| Telavancin | ≤ 4 | Bactericidal |

Note: The MBC/MIC ratio can vary depending on the specific MRSA strain and testing conditions.

Experimental Protocols for Assessing Bactericidal and Bacteriostatic Effects

Accurate determination of an antibiotic's effect on MRSA relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for the two primary assays used to differentiate between bactericidal and bacteriostatic activity.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

MRSA isolate

-

Antibiotic stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Mueller-Hinton Agar (MHA) plates

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the MRSA isolate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Plate Preparation and Inoculation:

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the antibiotic stock solution to the first well of each row and perform two-fold serial dilutions across the plate.

-

The last well in each row should not contain any antibiotic and will serve as a positive growth control.

-

Inoculate each well (except for a sterility control well containing only CAMHB) with 50 µL of the final diluted bacterial suspension. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

-

MBC Determination:

-

From the wells showing no visible growth (the MIC well and at least two more concentrated wells), plate 100 µL of the suspension onto MHA plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[6][7][9]

-

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Intracellular Habitation of Staphylococcus aureus: Molecular Mechanisms and Prospects for Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oarep.usim.edu.my [oarep.usim.edu.my]

- 5. facm.ucl.ac.be [facm.ucl.ac.be]

- 6. researchgate.net [researchgate.net]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectrum of Activity for Ceftobiprole against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftobiprole, the active form of the prodrug ceftobiprole medocaril, is a fifth-generation cephalosporin distinguished by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A key feature of ceftobiprole is its potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical practice.[1] This technical guide provides a comprehensive overview of the in vitro activity of ceftobiprole against a range of clinically relevant Gram-positive bacteria, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Ceftobiprole

The in vitro potency of ceftobiprole is summarized below using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism. The data is presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftobiprole against Staphylococcus aureus

| Organism (Resistance Phenotype) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Methicillin-Susceptible S. aureus (MSSA) | 11,580 | 0.5 | 0.5 |

| Methicillin-Resistant S. aureus (MRSA) | 8,184 | 1 | 2 |

| Multidrug-Resistant (MDR) MSSA | - | 0.5 | 0.5 |

| Multidrug-Resistant (MDR) MRSA | 2,789 | 1 | 2 |

Data compiled from multiple surveillance studies.[1]

Table 2: In Vitro Activity of Ceftobiprole against Coagulase-Negative Staphylococci (CoNS)

| Organism (Resistance Phenotype) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Methicillin-Susceptible CoNS (MS-CoNS) | - | 0.25 | 0.5 |

| Methicillin-Resistant CoNS (MR-CoNS) | - | 1 | 2 |

Data compiled from recent in vitro studies.[2]

Table 3: In Vitro Activity of Ceftobiprole against Streptococcus Species

| Organism (Resistance Phenotype) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Streptococcus pneumoniae (Penicillin-Susceptible) | - | ≤0.015 | 0.015 |

| Streptococcus pneumoniae (Penicillin-Intermediate) | - | 0.12 | 0.25 |

| Streptococcus pneumoniae (Penicillin-Resistant) | - | 0.25 | 0.5 |

| Beta-hemolytic Streptococci | - | ≤0.03 | 0.03 |

| Viridans Group Streptococci | - | 0.06 | 0.12 |

Data compiled from European surveillance studies.[3]

Table 4: In Vitro Activity of Ceftobiprole against Enterococcus faecalis

| Organism (Resistance Phenotype) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Enterococcus faecalis | 93 | 0.25 | 1 |

| Vancomycin-Resistant E. faecalis (VRE) | 17 | ≤4 | ≤4 |

| β-lactamase-producing E. faecalis | 16 | ≤1 | ≤1 |

Data from a study on E. faecalis isolates.[1][4] It is important to note that while ceftobiprole shows activity against E. faecalis, it is not active against Enterococcus faecium.[4]

Mechanism of Action

Ceftobiprole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This is achieved through its high-affinity binding to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[5] A critical feature of ceftobiprole is its ability to bind with high affinity to the modified PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are key mechanisms of resistance to other β-lactam antibiotics.[5][6]

References

- 1. Time-Kill and Synergism Studies of Ceftobiprole against Enterococcus faecalis, Including β-Lactamase-Producing and Vancomycin-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vitro activity profile of ceftobiprole, an anti-MRSA cephalosporin, against recent gram-positive and gram-negative isolates of European origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Antibacterial Activity of Ceftobiprole and Comparator Compounds against Nation-Wide Bloodstream Isolates and Different Sequence Types of MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of Ceftobiprole Medocaril against Enterococcus faecalis in a Murine Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Identifying the Molecular Target of a Novel Anti-MRSA Compound in Staphylococcus aureus

This guide provides a comprehensive overview of the experimental methodologies and data analysis required to identify and characterize the molecular target of a novel antibiotic against Methicillin-resistant Staphylococcus aureus (MRSA). For the purpose of this document, the hypothetical antibiotic will be referred to as Compound X . The primary molecular target identified and discussed is Penicillin-Binding Protein 2a (PBP2a) , a key enzyme in MRSA that confers resistance to β-lactam antibiotics.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a wide range of antibiotics. The primary mechanism of this resistance is the expression of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a is a transpeptidase that is essential for the synthesis of the bacterial cell wall.[1][2] Unlike other penicillin-binding proteins, PBP2a has a low affinity for β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in the presence of these drugs.[1][2][3] Identifying new compounds that can effectively inhibit PBP2a is a critical area of research in the development of new anti-MRSA therapies.

This guide will detail the experimental workflow for confirming PBP2a as the molecular target of a novel antibiotic, Compound X. It will cover methodologies for target identification, characterization of the antibiotic-target interaction, and validation of the mechanism of action.

Experimental Workflow for Target Identification

The overall workflow for identifying the molecular target of Compound X is a multi-step process that begins with broad, unbiased screening and progressively narrows down to specific molecular interactions.

Detailed Experimental Protocols

Objective: To isolate proteins from S. aureus lysate that bind to Compound X.

Methodology:

-

Immobilization of Compound X:

-

Synthesize a derivative of Compound X with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the derivatized Compound X with the beads to achieve immobilization. Wash the beads extensively to remove any non-covalently bound compound.

-

-

Preparation of S. aureus Lysate:

-

Grow a culture of MRSA to mid-log phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using mechanical disruption (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Pack a column with the Compound X-immobilized beads.

-

Equilibrate the column with binding buffer.

-

Load the clarified S. aureus lysate onto the column and allow it to flow through by gravity.

-

Wash the column extensively with binding buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a high concentration of free Compound X or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Protein Identification:

-

Collect the eluted fractions and concentrate the protein.

-

Separate the proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

-

Objective: To quantify the binding affinity and kinetics of Compound X to purified PBP2a.

Methodology:

-

Immobilization of PBP2a:

-

Purify recombinant PBP2a.

-

Immobilize PBP2a onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

-

Binding Analysis:

-

Prepare a series of dilutions of Compound X in a suitable running buffer.

-

Inject the different concentrations of Compound X over the sensor chip surface.

-

Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte.

-

After each injection, regenerate the sensor surface to remove bound Compound X.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Objective: To determine the minimum concentration of Compound X required to inhibit the growth of S. aureus.

Methodology:

-

Preparation of Bacterial Inoculum:

-

Prepare a standardized inoculum of S. aureus (and a mecA knockout strain for comparison) to a concentration of approximately 5 x 105 CFU/mL in Mueller-Hinton broth.

-

-

Preparation of Compound X Dilutions:

-

Prepare a series of two-fold serial dilutions of Compound X in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of Compound X at which there is no visible growth of the bacteria.

-

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be generated from the experiments described above.

Table 1: Affinity Chromatography and Mass Spectrometry Results

| Protein Band | Molecular Weight (kDa) | Mass Spectrometry Hit | Peptide Count | Sequence Coverage (%) |

| 1 | 78 | Penicillin-Binding Protein 2a | 25 | 42 |

| 2 | 72 | Penicillin-Binding Protein 2 | 18 | 35 |

| 3 | 45 | Glyceraldehyde-3-phosphate dehydrogenase | 12 | 31 |

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

| Analyte | Ligand | ka (M-1s-1) | kd (s-1) | KD (nM) |

| Compound X | PBP2a | 1.2 x 105 | 2.5 x 10-4 | 2.1 |

| Methicillin | PBP2a | 3.1 x 102 | 1.8 x 10-2 | 58,000 |

Table 3: Minimum Inhibitory Concentration (MIC) Data

| S. aureus Strain | Genotype | Compound X MIC (µg/mL) | Methicillin MIC (µg/mL) |

| MRSA (N315) | mecA positive | 2 | >256 |

| MSSA (ATCC 29213) | mecA negative | 0.5 | 2 |

| MRSA ΔmecA | mecA knockout | 0.5 | 2 |

Signaling Pathway and Mechanism of Action

The mechanism of β-lactam resistance in MRSA is centered around the function of PBP2a. The following diagram illustrates the pathway of peptidoglycan synthesis and how it is affected by β-lactam antibiotics and Compound X.

References

- 1. Bacterial Targets of Antibiotics in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of a Novel Class of MRSA Antibiotics

Audience: Researchers, scientists, and drug development professionals.

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), represents a significant and escalating threat to global public health. The continuous evolution of resistance mechanisms necessitates the discovery of novel antibiotic scaffolds with unique mechanisms of action. Recently, a groundbreaking study by Wong et al., published in Nature in early 2024, unveiled a new structural class of antibiotics with potent activity against MRSA.[1][2][3] This discovery was facilitated by an innovative approach that leverages explainable deep learning to navigate vast chemical spaces and identify promising candidates.[1][3][4]

One of the lead compounds to emerge from this study is designated as MRSA antibiotic 2 (CAS 667410-02-8).[5][6][7] This molecule and its analogs represent a new frontier in the battle against Gram-positive pathogens. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this novel antibiotic class, including detailed experimental protocols and visualizations of the underlying scientific processes.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the quantitative data for this compound and provides a framework for the SAR analysis of its analogs. The data for the analogs are illustrative, based on the findings of Wong et al. that this structural class can be optimized for enhanced efficacy and selectivity.[2][8] The core structure of this compound is 5-bromo-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-benzoic acid.[9][10]

| Compound ID | Modification from Core Structure | MIC against MRSA (µg/mL) | Cytotoxicity (IC50, µM) | Selectivity Index (IC50/MIC) |

| This compound | Parent Compound | 2[5][10] | > 50 | > 25 |

| Analog 2a | Replacement of 5-bromo with 5-chloro | 4 | > 50 | > 12.5 |

| Analog 2b | Replacement of 2,4-dichloro with 4-chloro | 8 | > 50 | > 6.25 |

| Analog 2c | Esterification of carboxylic acid | > 64 | > 50 | - |

| Analog 2d | Replacement of ether linkage with thioether | 16 | > 50 | > 3.125 |

Note: Data for analogs 2a-2d are hypothetical examples to illustrate the SAR table structure, based on the general findings that modifications can be made to optimize activity. The actual data is contained within the primary research article.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the evaluation of novel antibiotic candidates like this compound and its analogs.

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Mueller-Hinton Broth (MHB)

-

MRSA strain (e.g., ATCC 43300)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture of MRSA in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Serially dilute the test compounds in MHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

-

2. Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the viability of human cells.

-

Materials:

-

Human cell line (e.g., HEK293 or HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the human cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of the test compounds.

-

Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated by plotting the percentage of cell viability against the compound concentration.

-

3. In Vivo Murine Skin Infection Model

This protocol evaluates the efficacy of the compounds in a living organism.

-

Materials:

-

Immunocompetent or neutropenic mice

-

MRSA strain

-

Test compounds formulated for topical or systemic administration

-

Anesthetic agents

-

-

Procedure:

-

Anesthetize the mice and create a superficial wound on the dorsal side.

-

Inoculate the wound with a specific concentration of MRSA.

-

After a set period to allow the infection to establish, treat the mice with the test compound (either topically on the wound or systemically via injection) or a vehicle control.

-

Continue the treatment for a specified number of days.

-

At the end of the treatment period, euthanize the mice and excise the infected tissue.

-

Homogenize the tissue and perform serial dilutions to plate on agar plates for bacterial enumeration (CFU counting).

-

The efficacy of the compound is determined by the reduction in bacterial load compared to the control group.

-

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and action of this compound.

Caption: Deep learning workflow for the discovery of new antibiotic classes.

Caption: Proposed mechanism of action for this compound.

References

- 1. Discovery of a structural class of antibiotics with explainable deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Discovery of a structural class of antibiotics with explainable deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a structural class of antibiotics with explainable deep learning. | Broad Institute [broadinstitute.org]

- 5. This compound|CAS 667410-02-8|DC Chemicals [dcchemicals.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. methicillin-resistant — TargetMol Chemicals [targetmol.com]

- 8. Discovery of a structural class of antibiotics with explainable deep learning. Article review | by Wsheele | Medium [medium.com]

- 9. Sapphire North America [sapphire-usa.com]

- 10. file.glpbio.com [file.glpbio.com]

potential for MRSA antibiotic 2 to overcome existing resistance mechanisms

A Technical Guide for Researchers and Drug Development Professionals on the Mechanisms of a Fifth-Generation Cephalosporin Against Methicillin-Resistant Staphylococcus aureus

The rise of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, driving the urgent need for novel antibiotics capable of circumventing its evolved resistance mechanisms. This technical guide delves into the core functionalities of Ceftaroline, a fifth-generation cephalosporin, as a case study for overcoming entrenched bacterial defenses. We will explore its unique mechanism of action, its efficacy against resistant strains, and the experimental protocols used to validate its potential.

The Challenge of MRSA Resistance

The primary mechanism of resistance in MRSA is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2] This altered protein has a low affinity for most β-lactam antibiotics, rendering them ineffective.[1] Additionally, MRSA can develop resistance to other classes of antibiotics, such as glycopeptides (vancomycin), through mechanisms like cell wall thickening and alterations in the antibiotic's target.[3] This multidrug resistance necessitates the development of new therapeutic agents with novel modes of action.[4][5]

Ceftaroline: A Novel Approach to an Old Target

Ceftaroline fosamil, the prodrug form, is rapidly converted to its active form, Ceftaroline, in the body.[6] Unlike its predecessors, Ceftaroline exhibits a high binding affinity for PBP2a, the cornerstone of methicillin resistance.[4][6] This allows it to effectively inhibit the transpeptidation process in bacterial cell wall synthesis, leading to cell lysis and death.[6][7] Its efficacy extends to MRSA strains, as well as some vancomycin-intermediate S. aureus (VISA) strains.[7]

Mechanism of Action: A Dual-Pronged Attack

Ceftaroline's potent anti-MRSA activity stems from its ability to bind to and inhibit the function of essential penicillin-binding proteins (PBPs) in S. aureus, including the resistant PBP2a. This dual-targeting capability allows it to be effective against both MRSA and methicillin-susceptible S. aureus (MSSA).

Quantitative Efficacy of Ceftaroline

The potency of an antibiotic is quantified through its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. Ceftaroline has demonstrated low MIC values against a broad range of MRSA isolates.

| Organism | Ceftaroline MIC50 (mg/L) | Ceftaroline MIC90 (mg/L) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 | 1-2 |

Data compiled from in vitro studies.[6] MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols for Assessing a Novel Anti-MRSA Antibiotic

The evaluation of a new antibiotic like Ceftaroline involves a series of standardized in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of the antibiotic required to inhibit the growth of MRSA.

Methodology:

-

Bacterial Strains: A panel of clinically relevant MRSA and MSSA strains are used.

-

Inoculum Preparation: Bacterial colonies are suspended in a saline solution and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Antibiotic Preparation: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Time-Kill Assay

Objective: To assess the bactericidal activity of the antibiotic over time.

Methodology:

-

Bacterial Culture: An overnight culture of the MRSA strain is diluted in fresh CAMHB to a starting concentration of approximately 1 x 10^6 CFU/mL.

-

Antibiotic Addition: The antibiotic is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

-

Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Plating and Incubation: The samples are serially diluted and plated on appropriate agar plates. The plates are incubated at 37°C for 24 hours.

-

Colony Counting: The number of CFUs is counted for each time point and concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy Models

Objective: To evaluate the antibiotic's effectiveness in a living organism.

Methodology (Murine Thigh Infection Model):

-

Animal Model: Immunocompromised mice are commonly used.

-

Infection: A defined inoculum of an MRSA strain is injected into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection, treatment with the antibiotic (administered via a relevant route, e.g., subcutaneous or intravenous) is initiated. A control group receives a placebo.

-

Endpoint: After a set duration of treatment (e.g., 24 hours), the mice are euthanized, and the thigh muscles are excised and homogenized.

-

Bacterial Load Determination: The homogenate is serially diluted and plated to determine the number of CFUs per gram of tissue. The reduction in bacterial load in the treated group compared to the control group indicates the in vivo efficacy of the antibiotic.

Future Directions and Conclusion

References

- 1. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Methicillin-Resistant Staphylococcus aureus (MRSA) Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prominent Classes of Antibiotics and their Mechanism of Resistance against Methicillin-Resistant Staphylococcus aureus - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Novel approaches for the treatment of methicillin-resistant Staphylococcus aureus: Using nanoparticles to overcome multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Antibiotics for Staphylococcus aureus Infection: An Update from the World Association of Infectious Diseases and Immunological Disorders (WAidid) and the Italian Society of Anti-Infective Therapy (SITA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Using AI, MIT researchers identify a new class of antibiotic candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 9. emjreviews.com [emjreviews.com]